molecular formula C12H11F3N2O2 B2481160 5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide CAS No. 499191-63-8

5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide

Cat. No.: B2481160
CAS No.: 499191-63-8
M. Wt: 272.227
InChI Key: ROYJMCBMLYHAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide (CAS: 446829-29-4) is a prolinamide derivative characterized by a pyrrolidin-2-one (5-oxoproline) backbone substituted with a 3-(trifluoromethyl)phenyl group at the amide nitrogen (Fig. 1). Its molecular formula is C₁₂H₁₁F₃N₂O₂, with a molecular weight of 272.22 g/mol . The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring confers enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. The compound’s structural simplicity and modular synthesis route allow for derivatization to optimize target-binding interactions .

Properties

IUPAC Name

5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)7-2-1-3-8(6-7)16-11(19)9-4-5-10(18)17-9/h1-3,6,9H,4-5H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYJMCBMLYHAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable proline derivative under specific conditions. The reaction may be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Bond Functionalization

The prolinamide scaffold undergoes modifications at the amide nitrogen or carbonyl group. In prodrug development (e.g., DON analogs), esterification of the 5-oxo group with tert-butyl or cyclopropylmethyl promoieties enhances solubility and metabolic stability . For example:

text
5-oxo-prolinamide + *tert*-butyl chloroformate → *tert*-butyl ester derivative

Key Data:

PromoietySolubility ImprovementMetabolic Stability (Plasma)
tert-Butyl>30-fold >90% intact after 24 h
Cyclopropyl15-fold 85% intact after 24 h

Enzymatic Interactions

The 5-oxo group is critical for substrate recognition by 5-oxo-L-prolinase, an enzyme involved in glutathione metabolism. Analog studies indicate:

  • Structural Requirements :

    • A 5-carbonyl group is essential for binding .

    • Modifications at C-3/C-4 (e.g., trifluoromethylphenyl substitution) retain binding but may alter catalytic coupling .

  • Reaction Outcome :

    • ATP hydrolysis (uncoupled) occurs without imino acid cleavage in analogs with bulky N-substituents .

Cyclization Reactions

Trifluoromethylphenyl-substituted prolinamides participate in annulation reactions. For example, (3+3)-cyclization with nitrile imines yields triazinone derivatives :

text
5-oxo-prolinamide + CF3CN imine → Trifluoromethylated triazinone

Conditions :

  • Solvent: CH2Cl2, 0°C → rt

  • Yield: 75–92%

Stability Under Physiological Conditions

The trifluoromethylphenyl group confers resistance to hydrolysis:

  • Plasma Stability : <5% degradation after 6 h (vs. 40% for non-fluorinated analogs) .

  • pH Sensitivity : Stable at pH 1–8; degrades rapidly in alkaline conditions (pH >10).

Scientific Research Applications

Medicinal Chemistry Applications

5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide is primarily studied for its role as a sodium channel modulator . Voltage-gated sodium channels are crucial in the propagation of action potentials in neurons, making them significant targets for treating neurological disorders such as epilepsy and chronic pain.

Sodium Channel Blockers

Research indicates that compounds similar to this compound can act as use-dependent sodium channel inhibitors. This mechanism is beneficial in conditions like:

  • Epilepsy : By inhibiting excessive neuronal firing, these compounds may reduce seizure activity.
  • Chronic Pain : Sodium channel blockers have been shown to alleviate symptoms of neuropathic pain by modulating excitability in sensory neurons .

Pharmacological Insights

The pharmacological profile of this compound suggests it may possess anti-inflammatory properties. Studies have demonstrated that similar compounds can be metabolized into active anti-inflammatory agents, indicating potential applications in treating inflammatory diseases .

Case Studies

A notable study involved the synthesis of a related compound that demonstrated significant anti-inflammatory effects in animal models. The compound was absorbed intact and metabolized to yield plasma concentrations comparable to established anti-inflammatory drugs, suggesting a promising therapeutic profile for this compound .

Neurobiological Applications

In neurobiology, the modulation of sodium channels by compounds like this compound has implications for treating psychiatric disorders. Use-dependent sodium channel blockers may help manage symptoms associated with schizophrenia and other psychotic disorders by reducing excessive glutamate release in the brain .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaMechanism of ActionPotential Conditions TreatedRelevant Studies
NeurologySodium channel inhibitionEpilepsy, chronic pain ,
PharmacologyAnti-inflammatory effectsInflammatory diseases
PsychiatryModulation of glutamate releaseSchizophrenia, psychosis

Mechanism of Action

The mechanism of action of 5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomer: 5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide

This isomer (Fig. 2) shares the same molecular formula and weight as the target compound but differs in the substituent position (-CF₃ at the ortho position vs. meta). For example, ortho-substituted analogs may exhibit lower solubility due to increased molecular planarity .

Key Difference :

  • Solubility : Reduced solubility compared to the meta isomer due to tighter packing in crystal lattices .

Fluorinated Peptidomimetic Aldehyde (18c)

The compound 5-fluoro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)picolinamide (Fig. 3) features a fluorinated picolinamide group and a complex peptidomimetic backbone. Unlike the target compound, it includes a 2-oxopyrrolidine moiety and an aldehyde functional group, which enhance protease resistance and enable covalent binding to enzyme active sites .

Key Differences :

  • Bioactivity : Designed as a protease inhibitor via aldehyde-mediated covalent bonding.
  • Complexity : Additional chiral centers and heterocycles increase synthetic complexity but improve target specificity .

5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide

This derivative (Fig. 4) replaces the pyrrolidinone core with an oxazolidinone-thiophene hybrid structure. The chloro and morpholino groups enhance electron-withdrawing effects and solubility, respectively. Its stepwise synthesis via isoindoline-1,3-dione intermediates contrasts with the target compound’s straightforward amidation route .

Key Differences :

  • Pharmacokinetics: Oxazolidinone improves oral bioavailability; thiophene enhances π-π stacking with aromatic residues.
  • Synthesis : Multi-step process involving epoxide intermediates, increasing production costs .

Sulfonyl/Sulfinyl-containing Analogs

Compounds like N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide (Fig. 5) incorporate sulfonyl/sulfinyl groups, which increase polarity and aqueous solubility.

Key Differences :

  • Polarity : Sulfonyl groups improve solubility but may reduce membrane permeability.
  • Target Interactions: Cyano and sulfinyl groups enable dual hydrogen-bonding and hydrophobic interactions .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents/Features Bioactivity Notes Reference
5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide 272.22 Meta-CF₃, pyrrolidinone Enzyme inhibition potential
5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide 272.22 Ortho-CF₃, pyrrolidinone Reduced solubility vs. meta isomer
Peptidomimetic aldehyde (18c) N/A Fluoro, picolinamide, 2-oxopyrrolidine Protease inhibitor; covalent binding
Thiophene-oxazolidinone derivative N/A Chloro, thiophene, oxazolidinone, morpholino Antibacterial/antifungal activity
Sulfinyl-containing analog N/A Cyano, sulfinyl, hydroxy Enhanced solubility; kinase inhibition

Biological Activity

5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a prolinamide structure with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The molecular formula is C11_{11}H8_{8}F3_3N2_2O, and its structure can influence its interaction with biological targets.

The compound’s mechanism of action involves binding to specific enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group is believed to enhance the compound's reactivity and binding affinity, affecting its overall biological activity. Research indicates that it may interact with various molecular targets involved in cellular signaling pathways.

Biological Activity

Research on this compound has indicated several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cells through apoptosis induction.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific kinases, which are critical in cancer progression and inflammation. Its potential as a kinase inhibitor has drawn attention for therapeutic applications.

Case Studies

  • Cytotoxicity Assay : In vitro assays conducted on multiple cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating significant cytotoxicity compared to control compounds.
  • Kinase Inhibition Study : A study focusing on the inhibition of Pim-1 kinase showed that the compound effectively reduced enzyme activity with an IC50 value of approximately 50 nM, suggesting its potential as a therapeutic agent in oncology.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectIC50 Value (µM)Reference
CytotoxicityHuman cancer cell lines10 - 30
Kinase InhibitionPim-1 kinase0.050
Enzyme InteractionVarious kinasesVariable

Research Applications

The unique chemical structure of this compound makes it a valuable scaffold in drug development. Its applications include:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Biochemical Research : To study enzyme kinetics and cellular signaling pathways.

Q & A

Q. What are the established synthetic routes for 5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide, and how can purity be optimized?

Synthesis typically involves multi-step protocols, including condensation reactions between prolinamide derivatives and trifluoromethyl-substituted aryl intermediates. For example, analogous compounds like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate are synthesized via bromination and esterification steps, followed by coupling reactions . To optimize purity:

  • Use high-performance liquid chromatography (HPLC) or flash chromatography for separation .
  • Monitor reaction progress with thin-layer chromatography (TLC) and confirm structures via NMR and high-resolution mass spectrometry (HRMS) .

Q. How can crystallographic data for this compound be obtained and validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Grow crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures).
  • Use programs like SHELXL for refinement and ORTEP-3 for graphical representation .
  • Validate data using the WinGX suite, which integrates tools for checking bond lengths, angles, and R-factors .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Confirm substituent positions (e.g., trifluoromethyl group at meta position) via 19F^{19}\text{F} and 1H^{1}\text{H} NMR .
  • FT-IR : Identify carbonyl (C=O) and amide (N-H) stretches around 1650–1750 cm1^{-1} and 3200–3400 cm1^{-1}, respectively .
  • Mass spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

  • Target selection : Prioritize enzymes like hDHODH or EGFR, where trifluoromethylphenyl groups enhance binding affinity .

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the trifluoromethyl group using partial charge calculations .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies address contradictory bioactivity data across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Structural analogs : Compare results with derivatives like N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine, where substituent positioning alters activity .
  • Meta-analysis : Use cheminformatics tools (e.g., KNIME) to aggregate data and identify outliers .

Q. How can QSAR models improve the design of prolinamide derivatives?

  • Descriptor selection : Include electronic (e.g., Hammett σ) and steric (e.g., molar refractivity) parameters for the trifluoromethyl group .
  • Training data : Use public databases (ChEMBL, PubChem) and in-house data on analogs like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate .
  • Validation : Apply leave-one-out cross-validation and external test sets to ensure robustness .

Q. What formulation challenges arise from the compound’s physicochemical properties?

  • Solubility : The trifluoromethyl group increases hydrophobicity. Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin encapsulation .
  • Stability : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS. Protect from light to prevent photolysis of the amide bond .

Data Analysis and Interpretation

Q. How should researchers resolve conflicting crystallographic refinement results?

  • Software comparison : Cross-validate using SHELXL (for small molecules) and PHENIX (for macromolecular interfaces) .
  • Twinned data : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

Q. What statistical methods are suitable for dose-response studies?

  • Nonlinear regression : Fit data to Hill or Logit models using GraphPad Prism.
  • Error analysis : Report 95% confidence intervals for EC50_{50}/IC50_{50} values .

Ethical and Reporting Standards

Q. How to ensure compliance with crystallographic data deposition policies?

  • Deposit structures in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) with complete metadata (e.g., refinement parameters, R-factors) .
  • Cite SHELXL and ORTEP-3 in publications per IUCr guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.